4-Amino-1,2,5-thiadiazole-3-carbohydrazide
Overview
Description
4-Amino-1,2,5-thiadiazole-3-carbohydrazide is a heterocyclic compound that contains a thiadiazole ring
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 4-Amino-1,2,5-thiadiazole-3-carbohydrazide may also interact with various biological targets.
Mode of Action
It’s known that the compound forms extensive hydrogen bonding interactions , which could potentially influence its interaction with biological targets.
Biochemical Pathways
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been found to affect various biological activities , suggesting that this compound may also influence multiple biochemical pathways.
Pharmacokinetics
The compound’s thermal stability could potentially impact its bioavailability.
Result of Action
The compound’s extensive hydrogen bonding interactions could potentially lead to various molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound exhibits good thermal stability , suggesting that it may retain its efficacy under various environmental conditions.
Biochemical Analysis
Biochemical Properties
It is known that thiadiazole derivatives have been reported to possess various pharmacological activities . For instance, 1,3,4-thiadiazole derivatives have shown anti-inflammatory properties . It is plausible that 4-Amino-1,2,5-thiadiazole-3-carbohydrazide may interact with enzymes, proteins, and other biomolecules in a similar manner, but specific interactions have not been reported in the literature.
Cellular Effects
Some 1,3,4-substituted-thiadiazole derivatives have been evaluated for their cytotoxic effects on multiple human cancer cell lines . These compounds showed potent anti-cancer activities, suggesting that this compound might also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Molecular modelling studies of 1,3,4-substituted-thiadiazole derivatives have spotlighted the anchoring role of the thiadiazole moiety in bonding and hydrophobic interaction with key amino acid residues . This suggests that this compound might exert its effects at the molecular level through similar interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1,2,5-thiadiazole-3-carbohydrazide typically involves the reaction of thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1,2,5-thiadiazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiadiazole derivatives. These products often exhibit enhanced biological activities and can be further utilized in various applications .
Scientific Research Applications
4-Amino-1,2,5-thiadiazole-3-carbohydrazide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound exhibits significant antimicrobial, antifungal, and anticancer activities.
Agriculture: The compound is used as a pesticide and herbicide due to its ability to inhibit the growth of harmful microorganisms and weeds.
Materials Science: The compound is used in the synthesis of advanced materials with unique properties, such as high thermal stability and conductivity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Amino-1,2,5-thiadiazole-3-carbohydrazide include:
- 1,3,4-Thiadiazole derivatives
- 1,2,4-Triazole derivatives
- 1,3,4-Oxadiazole derivatives
Uniqueness
This compound is unique due to its specific structural features and the presence of both amino and carbohydrazide functional groups. These features contribute to its diverse reactivity and wide range of biological activities, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
4-amino-1,2,5-thiadiazole-3-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N5OS/c4-2-1(3(9)6-5)7-10-8-2/h5H2,(H2,4,8)(H,6,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZCCZHGFHKYOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NSN=C1N)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70289481 | |
Record name | 4-Amino-1,2,5-thiadiazole-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70289481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6972-14-1 | |
Record name | 4-Amino-1,2,5-thiadiazole-3-carboxylic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6972-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 61558 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006972141 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC61558 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61558 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Amino-1,2,5-thiadiazole-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70289481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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